molecular formula C10H12ClN B6220586 3-(phenylmethylidene)azetidine hydrochloride CAS No. 2230183-44-3

3-(phenylmethylidene)azetidine hydrochloride

Cat. No.: B6220586
CAS No.: 2230183-44-3
M. Wt: 181.7
InChI Key:
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Description

3-(Phenylmethylidene)azetidine hydrochloride, also known as 3-PMHA, is an organic compound used in the synthesis of medicines and other substances. It is a cyclic amine that has a molecular weight of 175.63 g/mol and a boiling point of 165°C. 3-PMHA is a chiral compound, meaning that it has two non-superimposable mirror images, and is a colorless, water-soluble solid. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other pharmaceuticals.

Scientific Research Applications

3-(phenylmethylidene)azetidine hydrochloride is used in a variety of scientific research applications. It is used as a starting material in the synthesis of novel drugs, agrochemicals, and other pharmaceuticals. It is also used as a chiral intermediate in the synthesis of compounds that have a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer activities. Additionally, it is used in the synthesis of compounds that have potential applications in the treatment of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 3-(phenylmethylidene)azetidine hydrochloride is not known. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors in the body, which may affect the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors in the body, which may affect the activity of certain hormones and neurotransmitters. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(phenylmethylidene)azetidine hydrochloride in laboratory experiments is its availability. It is widely available and can be easily synthesized in the laboratory. Additionally, it is a chiral compound, meaning that it can be used to synthesize chiral compounds with a variety of biological activities. However, it is important to note that this compound is a highly flammable compound, and should be handled with caution in the laboratory.

Future Directions

The future directions for 3-(phenylmethylidene)azetidine hydrochloride research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. Additionally, further research is needed to explore its potential use in the synthesis of novel drugs, agrochemicals, and other pharmaceuticals. Finally, further research is needed to explore the potential use of this compound as a chiral intermediate in the synthesis of compounds with a variety of biological activities.

Synthesis Methods

The synthesis of 3-(phenylmethylidene)azetidine hydrochloride is generally performed through the reaction of β-bromoethylbenzene and ethyl formate. The reaction involves the formation of a β-bromoethylbenzene-ethyl formate adduct, which then undergoes a cyclization reaction with sodium ethoxide to form this compound. An alternative method involves the reaction of 2-bromo-3-methylbut-2-ene and ethyl formate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(phenylmethylidene)azetidine hydrochloride involves the condensation of benzaldehyde with azetidine followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "Benzaldehyde", "Azetidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Mix benzaldehyde and azetidine in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation to occur.", "Step 3: Cool the mixture and add hydrochloric acid to obtain the hydrochloride salt of the product.", "Step 4: Isolate the product by filtration or precipitation and wash with a suitable solvent." ] }

2230183-44-3

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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